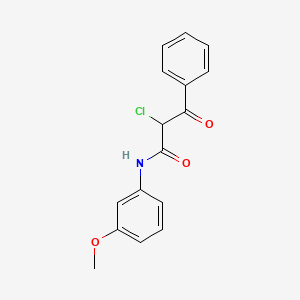
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide" is a chemical entity that shares structural similarities with various amide derivatives studied for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, the research on related compounds offers insights into the possible characteristics and behaviors of this compound.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of amide bonds and the introduction of substituents into the molecular framework. For instance, the synthesis of antipyrine derivatives with halo-substituted benzamide groups has been reported to yield good results and is characterized spectroscopically . The synthesis process is likely to involve standard organic synthesis techniques such as amide bond formation through coupling reactions, which could be applicable to the synthesis of "2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and theoretical calculations. For example, X-ray diffraction, IR, NMR, and UV-Vis spectra have been employed to characterize the structure of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . Theoretical calculations such as DFT are used to optimize geometrical structures and predict vibrational frequencies, which are in strong agreement with experimental data. These methods would be relevant for analyzing the molecular structure of "2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide."
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses. The FMO analysis helps in understanding the sites for potential chemical reactions, while MEP indicates the distribution of electronic density, which is crucial for predicting sites of electrophilic and nucleophilic attacks . NBO analysis provides insight into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . These analyses would be essential for understanding the chemical reactions that "2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of amide derivatives can be deduced from their spectroscopic data and computational studies. The vibrational spectroscopy provides information about the functional groups present in the molecule . The electronic properties, such as excitation energies and dipole moments, can be computed using TDDFT methods, which are crucial for understanding the optical behavior of the compound . The nonlinear optical (NLO) properties and first hyperpolarizability indicate the potential of these compounds in applications like optical switching . These studies would be relevant to determine the physical and chemical properties of "2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide."
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Chemical Properties
- Research on phenylpropanoids from berries of Pimenta dioica highlighted antioxidative properties, suggesting that derivatives of phenylpropanoids, including compounds structurally related to 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide, could have significant antioxidative effects (Kikuzaki et al., 1999).
- A study on the synthesis, crystal structure, and spectral investigations of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, provided insights into its optimized molecular structure and potential applications in designing materials with specific optical properties (Demir et al., 2016).
Pharmacological Applications
- Research on the synthesis and reactivity of laquinimod, a drug in clinical trials for multiple sclerosis, shows how modifications in the chemical structure can impact drug synthesis and mechanism, offering a model for understanding the reactivity of similar compounds (Jansson et al., 2006).
- A novel efficient protocol for preparing 3-formyl-2-arylbenzo[b]furan derivatives from related precursors demonstrates the versatility of such compounds in synthetic organic chemistry, potentially applicable to the synthesis and application of 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide (Liao et al., 2014).
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-13-9-5-8-12(10-13)18-16(20)14(17)15(19)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNLRSPLBPLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(C(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

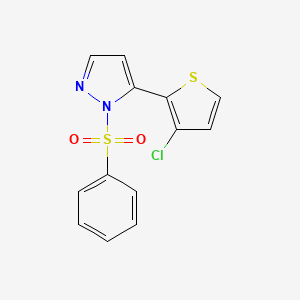
![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)
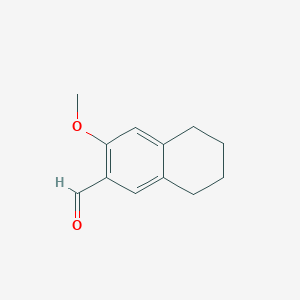
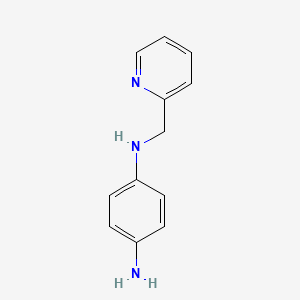
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)
![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)
![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)
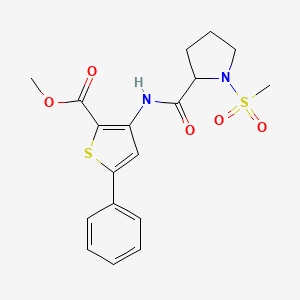
![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2518428.png)
![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)